

## Molecular structure of 4-Amino-2-methylpyridine

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### Compound of Interest

Compound Name:	4-Amino-2-methylpyridine
Cat. No.:	B029970

An In-depth Technical Guide on the Molecular Structure of **4-Amino-2-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **4-Amino-2-methylpyridine**. It includes a summation of its chemical structure, physical properties, and biological activity as a nitric oxide synthase inhibitor. This document is intended to serve as a valuable resource for researchers and drug development professionals.

### Introduction

**4-Amino-2-methylpyridine**, also known as 2-methyl-4-aminopyridine, is a heterocyclic organic compound with the chemical formula  $C_6H_8N_2$ <sup>[1]</sup>. It has garnered significant interest due to its potent inhibitory effects on nitric oxide synthases (NOS), making it a valuable lead compound in the development of new, more selective inhibitors.

### Molecular Structure and Properties

The molecular structure of **4-Amino-2-methylpyridine** consists of a pyridine ring substituted with an amino group at the 4-position and a methyl group at the 2-position.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Amino-2-methylpyridine** is presented in Table 1.

Property	Value
CAS Number	18437-58-6
Molecular Formula	$C_6H_8N_2$
Molecular Weight	108.14 g/mol
Appearance	Solid
Melting Point	93-97 °C
SMILES	<chem>Cc1cc(N)ccn1</chem>
InChI	<chem>1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8)</chem>

```
digraph "4_Amino_2_methylpyridine_structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 4-Amino-2-methylpyridine", node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
}
```

```
// Atom nodes
N1 [label="N"];
C2 [label="C"];
```

```
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N_amino [label="N"];
C_methyl [label="C"];
H1[label="H"];
H2[label="H"];
H3[label="H"];
H_amino1 [label="H"];
H_amino2 [label="H"];
H_methyl1 [label="H"];
H_methyl2 [label="H"];
H_methyl3 [label="H"];

// Position nodes for clarity
p1 [pos="2,3!", label=""];
p2 [pos="1,2!", label=""];
p3 [pos="1,1!", label=""];
p4 [pos="2,0!", label=""];
p5 [pos="3,1!", label=""];
p6 [pos="3,2!", label=""];
p_amino [pos="2,-1!", label=""];
p_methyl [pos="0,0.5!", label=""];

// Draw the pyridine ring
N1 -> C2 [label=""];
C2 -> C3 [label=""];
C3 -> C4 [label=""];
C4 -> C5 [label=""];
C5 -> C6 [label=""];
C6 -> N1 [label=""];

// Draw the substituents
C4 -> N_amino [label=""];
C2 -> C_methyl [label=""];

// Draw hydrogens on the ring
C3 -> H1[label=""];
C5 -> H2[label=""];
C6 -> H3[label=""];

// Draw hydrogens on the amino group
N_amino -> H_amino1 [label=""];
N_amino -> H_amino2 [label=""];
```

```
// Draw hydrogens on the methyl group
C_methyl -> H_methyl1 [label=""];
C_methyl -> H_methyl2 [label=""];
C_methyl -> H_methyl3 [label=""];
}
```

Caption: 2D representation of the molecular structure of **4-Amino-2-methylpyridine**.

## Crystallographic Data

As of the date of this document, a comprehensive experimental crystal structure for isolated **4-Amino-2-methylpyridine** has not been deposited in public databases. The data presented here is derived from computational chemistry calculations (e.g., Density Functional Theory). These values provide a reliable estimation of the molecular geometry.

Bond	Length (Å)	Angle
N1-C2	1.34	C6-N1-C2
C2-C3	1.40	N1-C2-C3
C3-C4	1.39	C2-C3-C4
C4-C5	1.40	C3-C4-C5
C5-C6	1.38	C4-C5-C6
C6-N1	1.34	C5-C6-N1
C2-C7	1.51	N1-C2-C7
C4-N2	1.38	C3-C4-N2
N2-H	1.01	H-N2-H
C7-H	1.09	H-C7-H

Note: Atom numbering corresponds to standard pyridine nomenclature where N is 1. C7 is the methyl carbon and N2 is the amino nitrogen.

## Experimental Protocols

### Synthesis of 4-Amino-2-methylpyridine

The following protocol is adapted from literature procedures for the synthesis of aminopyridines.

Reaction: Reduction of 2-methyl-4-nitropyridine.

Materials:

- 2-methyl-4-nitropyridine
- Iron powder
- Ammonium chloride
- Ethanol
- Water
- Sodium carbonate
- Ethyl acetate
- Anhydrous magnesium sulfate

**Procedure:**

- A mixture of 2-methyl-4-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a 2:1 mixture of ethanol and water is prepared.
- The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.
- The combined filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of 9-10 is reached.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to remove the solvent.
- The crude **4-Amino-2-methylpyridine** can be purified by recrystallization or column chromatography.

## Spectroscopic Characterization

Objective: To identify the functional groups present in **4-Amino-2-methylpyridine**.

Method: Attenuated Total Reflectance (ATR)

**Procedure:**

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **4-Amino-2-methylpyridine** sample onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.

**Expected Peaks:**

- N-H stretch (amino group): Two bands in the region of 3500-3300  $\text{cm}^{-1}$  (asymmetric and symmetric stretching).
- C-H stretch (aromatic and methyl): Bands in the region of 3100-3000  $\text{cm}^{-1}$  (aromatic) and 3000-2850  $\text{cm}^{-1}$  (methyl).
- C=C and C=N stretch (pyridine ring): Bands in the region of 1600-1450  $\text{cm}^{-1}$ .
- N-H bend (amino group): A band around 1620  $\text{cm}^{-1}$ .
- C-N stretch: A band in the region of 1350-1250  $\text{cm}^{-1}$ .

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

**Procedure:**

- Dissolve approximately 10-20 mg of **4-Amino-2-methylpyridine** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Spectroscopic Data

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
~7.8	d	1H
~6.4	d	1H
~6.3	s	1H
~4.5	br s	2H
~2.4	s	3H

Note: Chemical shifts are approximate and can vary depending on the solvent used.

## Mass Spectrometry

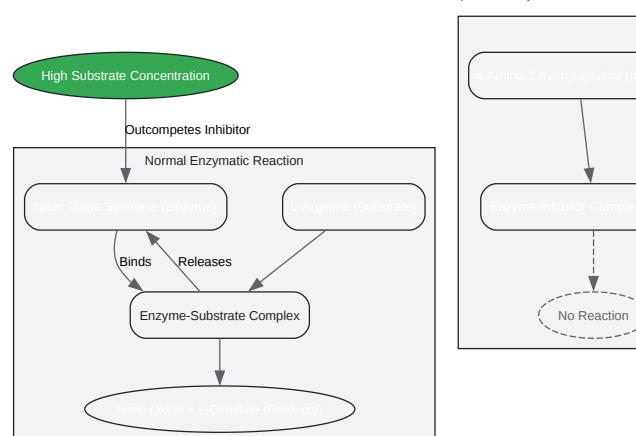
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity (%)
108	100
107	70
93	40
81	30
80	60

## Biological Activity and Mechanism of Action

**4-Amino-2-methylpyridine** is a known inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO) from L-arg site of the enzyme.

Workflow of Competitive Enzyme Inhibition

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Caption: Competitive inhibition of nitric oxide synthase by **4-Amino-2-methylpyridine**.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of **4-Amino-2-methylpyridine** compound and its potential therapeutic applications. The lack of an experimental crystal structure highlights an area for future research that would prc

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## References

- 1. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
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